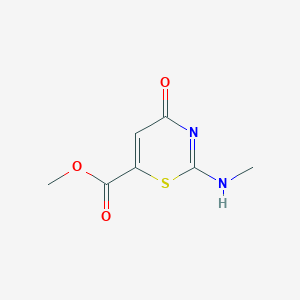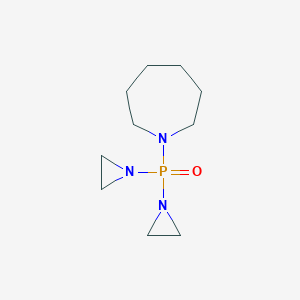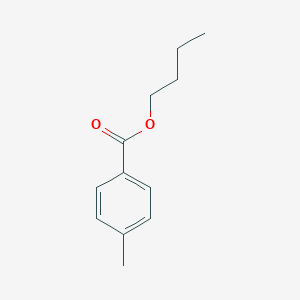
Benzoic acid, 4-methyl-, butyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzoic acid, 4-methyl-, butyl ester, also known as methyl 4-butyl benzoate, is an organic compound that is commonly used in the fragrance and flavor industry. It is a colorless liquid with a sweet floral odor and is often used as a flavoring agent in foods and beverages. In addition to its use in the fragrance and flavor industry, this compound has several scientific research applications.
Wirkmechanismus
The mechanism of action of Benzoic acid, 4-methyl-, butyl ester 4-butyl benzoate is not well understood. However, it is believed to act as a modulator of GABA(A) receptors, which are involved in the regulation of neurotransmitter activity in the brain.
Biochemische Und Physiologische Effekte
Methyl 4-butyl benzoate has been shown to have a range of biochemical and physiological effects. It has been found to have antioxidant and anti-inflammatory properties, and may also have neuroprotective effects.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using Benzoic acid, 4-methyl-, butyl ester 4-butyl benzoate in lab experiments is that it is readily available and relatively inexpensive. However, one limitation is that it may not be suitable for all types of experiments, as its effects on biological systems are not well understood.
Zukünftige Richtungen
There are several potential future directions for research on Benzoic acid, 4-methyl-, butyl ester 4-butyl benzoate. One area of interest is its potential as a natural preservative in food and cosmetic products. Another area of interest is its potential as a therapeutic agent for neurological disorders, such as Alzheimer's disease and Parkinson's disease. Further research is needed to fully understand the biochemical and physiological effects of this compound and its potential applications in various fields.
Wissenschaftliche Forschungsanwendungen
Methyl 4-butyl benzoate has several scientific research applications, including its use as a model compound for studying the behavior of esters in the atmosphere. It is also used as a reference standard in gas chromatography-mass spectrometry (GC-MS) analysis.
Eigenschaften
CAS-Nummer |
19277-56-6 |
|---|---|
Produktname |
Benzoic acid, 4-methyl-, butyl ester |
Molekularformel |
C12H16O2 |
Molekulargewicht |
192.25 g/mol |
IUPAC-Name |
butyl 4-methylbenzoate |
InChI |
InChI=1S/C12H16O2/c1-3-4-9-14-12(13)11-7-5-10(2)6-8-11/h5-8H,3-4,9H2,1-2H3 |
InChI-Schlüssel |
UYGHRCCJWWYXMY-UHFFFAOYSA-N |
SMILES |
CCCCOC(=O)C1=CC=C(C=C1)C |
Kanonische SMILES |
CCCCOC(=O)C1=CC=C(C=C1)C |
Andere CAS-Nummern |
19277-56-6 |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



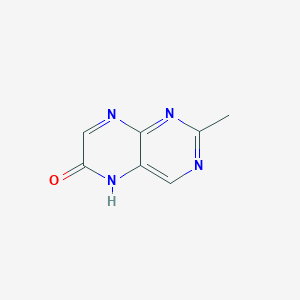


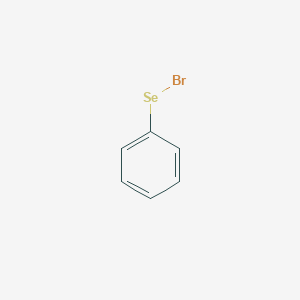
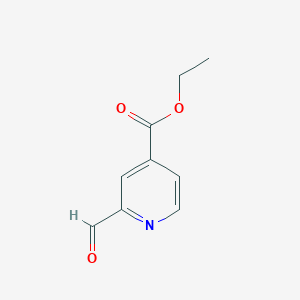
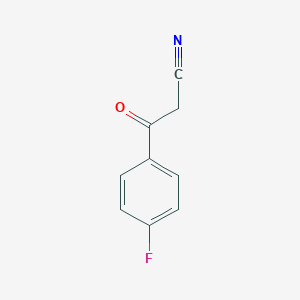
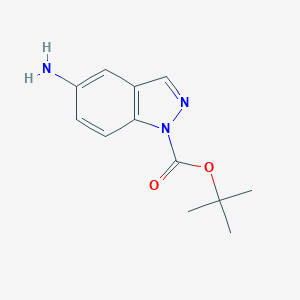
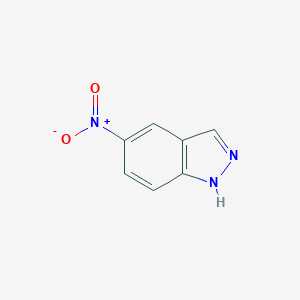
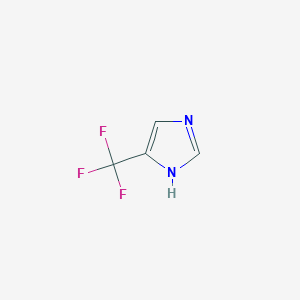
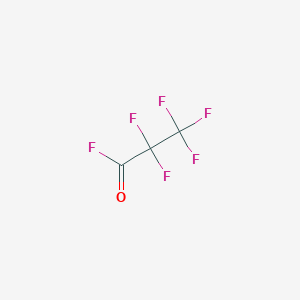
![N-[5-(4-bromophenyl)-6-[2-(5-bromopyrimidin-2-yl)oxyethoxy]pyrimidin-4-yl]methanesulfonamide](/img/structure/B105874.png)
